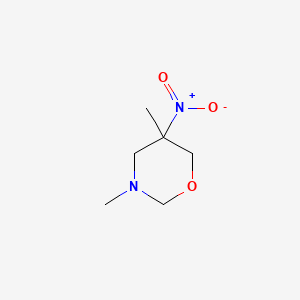

3,5-Dimethyl-5-nitro-1,3-oxazinane

Description

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3,5-dimethyl-5-nitro-1,3-oxazinane |

InChI |

InChI=1S/C6H12N2O3/c1-6(8(9)10)3-7(2)5-11-4-6/h3-5H2,1-2H3 |

InChI Key |

NEACXASRQZHDPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(COC1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dimethyl-5-nitro-1,3-oxazinane exhibit significant antimicrobial properties. The presence of the oxazine ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes to reach target sites effectively. Studies have shown that derivatives of oxazine compounds can inhibit a range of microbial strains, including both gram-positive and gram-negative bacteria. For instance, synthesized oxazine derivatives have demonstrated potent activity against Bacillus cereus and other pathogenic bacteria in vitro .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. The compound has been identified as a promising candidate for targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have revealed that derivatives can act as effective inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM . Furthermore, certain analogs have shown substantial growth inhibition percentages against various cancer cell lines, indicating their potential as novel anticancer agents .

Alzheimer’s Disease

Recent patents have proposed the use of oxazine derivatives in treating tauopathies, including Alzheimer's disease. The compounds are believed to inhibit the aggregation of tau proteins, which is a hallmark of neurodegeneration in Alzheimer's patients . This mechanism could provide a therapeutic avenue for managing symptoms or potentially slowing disease progression.

Mechanistic Insights

The mechanism by which these compounds exert their effects involves the modulation of tau protein interactions and preventing the formation of neurofibrillary tangles. This property is particularly significant given the current lack of effective treatments for Alzheimer's disease that can alter its course rather than just alleviate symptoms .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxazine derivatives:

- Antimicrobial Study : A study synthesized multiple oxazine derivatives and assessed their antimicrobial activity using disc diffusion methods against various bacterial strains. Results indicated superior activity against gram-positive bacteria compared to gram-negative ones .

- Anticancer Study : Another research focused on the synthesis of N-Aryl-oxadiazolamines revealed significant anticancer activity against multiple cell lines with varying degrees of effectiveness . The structural modifications led to enhanced potency.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- 3,5-Dimethyl-5-nitro-1,3-oxazinane : A 1,3-oxazinane ring (six-membered, one oxygen and one nitrogen) with methyl and nitro substituents at positions 3 and 5.

- 1,2,5-Oxadiazines : Six-membered rings with oxygen at position 1 and nitrogens at positions 2 and 5, often substituted with aryl or hydrazone groups .

- Triazole Derivatives : Five-membered rings with three nitrogen atoms (e.g., 1,2,4-triazoles), as seen in Selby and Lepone’s work .

Stability and Reactivity

- Nitro Group Impact: The nitro substituent in 1,3-oxazinane likely reduces thermal stability compared to non-nitrated analogs like 1,2,5-oxadiazines. This aligns with broader trends where nitro groups enhance sensitivity to decomposition .

- Ring Strain : The 1,3-oxazinane’s oxygen and nitrogen placement may induce moderate ring strain, whereas 1,2,5-oxadiazines exhibit lower strain due to symmetric heteroatom distribution.

Characterization Techniques

Both 1,3-oxazinanes and 1,2,5-oxadiazines rely on TLC for purity assessment and spectroscopic methods (IR, NMR, MS) for structural confirmation. However, nitro-group vibrations in IR spectra (~1520 cm⁻¹ for NO₂) and distinct NMR deshielding patterns would differentiate 1,3-oxazinanes from other heterocycles .

Research Findings and Implications

- Triazole Derivatives: Highlight cyanocarbonimidate-based methodologies applicable to diverse heterocycles, suggesting adaptable strategies for 1,3-oxazinane synthesis .

- Gaps : Direct comparative studies on 1,3-oxazinanes are absent in the provided evidence. Further research should explore nitro-group effects on reactivity and applications in drug discovery or energetic materials.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-5-nitro-1,3-oxazinane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can be approached via nitrolysis or transamination reactions, as seen in structurally related oxazinane and triazinane derivatives. For example, nitro-containing heterocycles like 1-acetyl-3,5-dinitro-1,3,5-triazinane are synthesized via nitrolysis of hexamine derivatives under controlled acidic conditions . Optimization involves adjusting stoichiometry, temperature (e.g., maintaining 0–5°C for exothermic steps), and solvent polarity. Yield improvements (63–82%) are achievable by stepwise purification using column chromatography and recrystallization, as demonstrated for similar triazinane derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and ring conformation. For example, nitro groups in similar compounds show distinct deshielding in NMR (δ 90–100 ppm for nitro-attached carbons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For instance, oxazinane derivatives exhibit characteristic [M+H] or [M+Na] peaks .

- Elemental Analysis: Verify empirical formulas (e.g., CHNO) with ≤0.3% deviation .

Q. How does the nitro group influence the chemical stability of this compound under different storage conditions?

Methodological Answer: Nitro groups enhance electrophilicity but may reduce thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways. For analogs like DAz-1, stability is maintained at -20°C with inert gas purging to prevent oxidation . Monitor decomposition via HPLC or TLC, focusing on nitro-reduction byproducts (e.g., amine derivatives) under reducing conditions .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformation of this compound and its interactions with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations can model the U-shaped conformation observed in oxazinane-based antagonists like ORN0829, where the nitro group stabilizes intramolecular hydrogen bonds . Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., orexin receptors) identifies key binding residues. Solvent-accessible surface area (SASA) analysis predicts lipophilicity reduction, critical for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound across different studies?

Methodological Answer:

- Controlled Replication: Standardize solvents (e.g., PBS pH 7.2 for aqueous solubility) and temperature (25°C). For example, DAz-1 shows 20 mg/mL solubility in PBS, but organic solvents like DMSO alter kinetics .

- Kinetic Profiling: Use stopped-flow spectroscopy to compare nitro group reactivity under varying pH (e.g., nitro-to-amine reduction at pH <3). Discrepancies may arise from trace metal catalysts in buffers .

Q. What in vitro and in vivo models are suitable for assessing the pharmacokinetic profile of this compound, considering its short half-life?

Methodological Answer:

- In Vitro: Liver microsomal assays (human/rat) quantify metabolic stability. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks.

- In Vivo: Rodent studies with IV/PO dosing (1–10 mg/kg) measure clearance rates. For short half-life compounds like ORN0829, consider sustained-release formulations (e.g., PLGA nanoparticles) to extend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.